molecular formula C5H10O2 B3044237 3-Methylbutyric-2,2-d2 acid CAS No. 95927-02-9

3-Methylbutyric-2,2-d2 acid

Cat. No. B3044237
CAS RN: 95927-02-9
M. Wt: 104.14 g/mol
InChI Key: GWYFCOCPABKNJV-SMZGMGDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyric-2,2-d2 acid, also known as d2-3-methyl butanoic acid or Isovaleric Acid-d2, is a stable isotope labelled compound . It has a molecular formula of C5H8D2O2 and a molecular weight of 104.15 . It appears as a colorless oily matter .


Synthesis Analysis

The synthesis of 2-methylbutyric acid, a compound similar to 3-Methylbutyric-2,2-d2 acid, can be achieved through a Grignard reaction using 2-chlorobutane and carbon dioxide . Another method involves microbial oxidation of the corresponding butanols with Gluconobacter roseus .


Molecular Structure Analysis

The molecular structure of 3-Methylbutyric-2,2-d2 acid consists of 5 carbon atoms, 8 hydrogen atoms, 2 deuterium atoms (a stable isotope of hydrogen), and 2 oxygen atoms . The InChI Key is GWYFCOCPABKNJV-SMZGMGDZSA-N .


Physical And Chemical Properties Analysis

3-Methylbutyric-2,2-d2 acid is slightly soluble in Acetone, Chloroform, and Ethyl Acetate . It has a boiling point of 175.295ºC at 760 mmHg and a density of 0.982 g/cm3 .

Scientific Research Applications

1. Flavor Compounds in Cheese Production

3-Methylbutyric acid, a compound closely related to 3-Methylbutyric-2,2-d2 acid, plays a significant role in cheese flavor. A study by Thierry et al. (2004) found that isovaleric acid (3-methylbutyric acid) and 2-methylbutyric acid contribute to Swiss cheese flavor. Propionibacterium freudenreichii strains are primary producers of these compounds during cheese fermentation (Thierry, Richoux, Kerjean, & Lortal, 2004).

2. Biomedical Applications: Neuroprotection and Cell Growth

Xiao, Zhao, and Chen (2007) studied the derivatives of 3-hydroxybutyric acid, related to 3-Methylbutyric-2,2-d2 acid, and their effects on cell apoptosis and cytosolic Ca²⁺ concentration in mouse glial cells. Their findings indicate potential neuroprotective properties and biocompatibility, suggesting applications in neural protection and tissue engineering (Xiao, Zhao, & Chen, 2007).

3. Renewable Chemical Production

Dhande, Xiong, and Zhang (2012) explored the renewable production of valeric acid and 2-methylbutyric acid from glucose using engineered Escherichia coli. This research demonstrates the potential of bio-based routes for the production of chemicals like 3-Methylbutyric-2,2-d2 acid and its derivatives, replacing petroleum-based processes (Dhande, Xiong, & Zhang, 2012).

4. Quantum Dot Synthesis

Ma, Fang, Bai, and Guo (2013) studied the use of mercapto acids, such as 3-mercapto-2-methylbutyric acid, in the synthesis of CdTe quantum dots. These findings are significant for the development of quantum dots with controlled properties, highlighting the potential applications of 3-Methylbutyric-2,2-d2 acid in nanotechnology (Ma, Fang, Bai, & Guo, 2013).

5. Biopolymer and Material Science

Zubairi, Bismarck, and Mantalaris (2015) evaluated poly(3-hydroxybutyric acid) (PHB) and poly(3-hydroxybutyric-co-3-hydroxyvaleric acid) (PHBV) in tissue engineering. Their research indicates the potential of these biopolymers, which can be derived from 3-hydroxybutyric acid, a relative of 3-Methylbutyric-2,2-d2 acid, in creating biomimetic materials for medical applications (Zubairi, Bismarck, & Mantalaris, 2015).

properties

IUPAC Name

2,2-dideuterio-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutyric-2,2-d2 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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